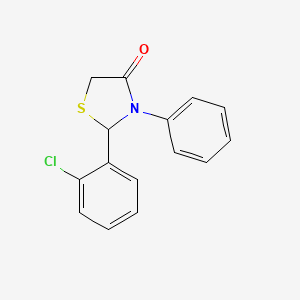![molecular formula C25H31N3O4S2 B11701169 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B11701169.png)
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a phenoxyacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide typically involves multiple steps. One common route includes the formation of the thiazole ring followed by sulfonamide formation and subsequent attachment of the phenoxyacetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring or the phenoxyacetamide moiety.
Reduction: This reaction can target the sulfonamide group.
Substitution: This reaction can occur at the phenyl or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Aplicaciones Científicas De Investigación
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes, while the thiazole ring can interact with various biological pathways. These interactions can disrupt essential processes in microorganisms, leading to their inhibition or death .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial properties.
N-(4-(4-methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Exhibits antibacterial activity.
Uniqueness
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide is unique due to its combination of a thiazole ring, sulfonamide group, and phenoxyacetamide moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C25H31N3O4S2 |
|---|---|
Peso molecular |
501.7 g/mol |
Nombre IUPAC |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C25H31N3O4S2/c1-24(2,3)17-25(4,5)18-6-10-20(11-7-18)32-16-22(29)27-19-8-12-21(13-9-19)34(30,31)28-23-26-14-15-33-23/h6-15H,16-17H2,1-5H3,(H,26,28)(H,27,29) |
Clave InChI |
LHNFICBHIFLVHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701088.png)
![2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]phenolate](/img/structure/B11701096.png)


![4-methoxy-N-(5-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11701109.png)
![N'~1~-[(4-aminophenyl)sulfonyl]-N'~2~-phenylethanedihydrazide](/img/structure/B11701117.png)
![(2E)-2-[(2,4-dichlorophenyl)formamido]-3-(furan-2-yl)-N-methylprop-2-enamide](/img/structure/B11701125.png)
![4-(2,4-dichlorophenoxy)-N'-[(1E)-2-furylmethylene]butanohydrazide](/img/structure/B11701138.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11701148.png)

![1-ethyl-4-hydroxy-2-oxo-N-[2-(piperidin-1-yl)ethyl]-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11701166.png)
![2-{(E)-[2-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B11701183.png)
![3-Carbamoyl-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B11701190.png)
